molecular formula C17H10ClN3OS2 B2356838 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide CAS No. 477326-86-6

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide

Cat. No.: B2356838
CAS No.: 477326-86-6
M. Wt: 371.86
InChI Key: KOXBXHXUJJOMMS-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide is a synthetic organic compound featuring a benzothiazole core linked to a chlorobenzamide via a thiazole ring. This structure is characteristic of a class of molecules investigated for their potential in various biochemical and pharmacological research applications. Compounds within the N-(thiazol-2-yl)-benzamide and benzothiazole families have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), a unique Cys-loop receptor, making them valuable tools for probing the physiological functions of this receptor in neuroscience . Furthermore, structurally similar benzothiazole derivatives have demonstrated significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria and fungi in preliminary in vitro studies, suggesting potential for research into novel anti-infective agents . The presence of both benzothiazole and thiazole rings, which are known to contribute to molecular recognition and binding, also indicates this compound's potential utility as a core structure for the development of enzyme inhibitors, such as alpha-glucosidase, for metabolic disorder research . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3OS2/c18-11-6-2-1-5-10(11)15(22)21-17-20-13(9-23-17)16-19-12-7-3-4-8-14(12)24-16/h1-9H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXBXHXUJJOMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfuryl Chloride-Mediated Chlorination

The reaction of 2-mercaptobenzothiazole with sulfuryl chloride (SO₂Cl₂) at 25°C yields 2-chlorobenzothiazole with >90% purity. Key parameters include:

  • Molar ratio : 6:1 excess of SO₂Cl₂ to ensure complete conversion.
  • Workup : Quenching with ice-water followed by distillation under reduced pressure (132–134°C at 21 mmHg).
  • Advantages : High yield (92%), minimal byproducts (HCl and SO₂ gas).

Direct Chlorination of Benzothiazole

Benzothiazole reacts with elemental chlorine (Cl₂) in the presence of FeCl₃ or AlCl₃ catalysts at 80–100°C, yielding 2-chlorobenzothiazole.

  • Solvents : Phosphorus oxychloride (POCl₃) or chlorobenzene.
  • Yield : >90% with 1.1:1 stoichiometric Cl₂ excess.
  • Selectivity : Chlorine preferentially substitutes at the 2-position due to electronic directing effects.

Formation of the Thiazole-Benzothiazole Core

Cyclocondensation of Thiourea Derivatives

4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine is synthesized via Hantzsch thiazole synthesis:

  • Reagents : 2-Cyanobenzothiazole reacts with thiourea in ethanol under reflux.
  • Mechanism : Nucleophilic attack by sulfur, followed by cyclization and elimination of ammonia.
  • Conditions : 12-hour reflux at 80°C, yielding 70–75% intermediate.

Coupling with Halogenated Intermediates

Alternative routes employ Suzuki-Miyaura coupling to link pre-formed benzothiazole and thiazole rings:

  • Catalyst : Pd(PPh₃)₄ with K₂CO₃ in dioxane/water.
  • Temperature : 100°C for 24 hours.
  • Yield : 65–70%.

Amidation with 2-Chlorobenzoyl Chloride

Acylation of Thiazole-2-Amine

The final step involves reacting 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine with 2-chlorobenzoyl chloride in dichloromethane (DCM):

  • Base : Triethylamine (TEA) to scavenge HCl.
  • Conditions : 0°C to room temperature, 4-hour stirring.
  • Yield : 80–85% after column chromatography.

Microwave-Assisted Amidation

Recent advancements utilize microwave irradiation to accelerate the reaction:

  • Power : 300 W, 100°C for 15 minutes.
  • Solvent : DMF with 1.5 equivalents of DIPEA.
  • Yield : 88% with >95% purity.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Limitations
Sulfuryl Chloride Chlorination 92 97 SO₂ emissions
Direct Chlorination Cl₂ gas reaction 90 99 Requires catalyst removal
Hantzsch Synthesis Thiazole cyclization 75 90 Long reaction time
Microwave Amidation Accelerated acylation 88 95 Specialized equipment needed

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
  • Chlorinated solvents (DCM, chloroform) improve intermediate solubility without side reactions.

Catalytic Enhancements

  • Phase-transfer catalysts (tetrabutylammonium bromide) increase interfacial reactivity in biphasic systems.
  • Lewis acids (ZnCl₂) facilitate thiazole ring closure at lower temperatures.

Green Chemistry Approaches

  • Solvent-free conditions : Mechanochemical grinding of reactants reduces waste.
  • Recyclable catalysts : Silica-supported FeCl₃ minimizes metal contamination.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation and apoptosis .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Differences Reported Activity/Properties Reference IDs
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide Fluorobenzamide substituent; lacks thiazole ring Nonlinear optical (NLO) properties; synthesized via benzoylation of 2-aminobenzothiazole
4-(1-Azepanylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide Azepanylsulfonyl group on benzamide; same thiazole-benzothiazole core No direct activity data; sulfonyl group may enhance solubility or target affinity
N-[3-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4-chlorobenzamide Chlorobenzamide attached to methylphenyl instead of thiazole Structural analog with potential for altered binding kinetics
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxybenzamide substituent; methylphenyl on thiazole 129.23% growth modulation in plant screening assays (p<0.05)
3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-1,2,4-triazoles Triazole-benzothiazole hybrids Antibacterial activity against S. aureus and M. tuberculosis; comparable to ampicillin

Physicochemical Properties

  • Hydrogen Bonding : The benzothiazole and thiazole moieties promote hydrogen-bonding networks, critical for crystal packing and stability .
  • Solubility and Bioavailability : The addition of sulfonyl groups (e.g., in ’s analog) may improve aqueous solubility, whereas chlorophenyl substituents enhance lipophilicity .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives. Its IUPAC name indicates the presence of multiple heterocyclic rings which contribute to its biological activity. The compound's structure can be represented as follows:

Chemical Structure C16H12ClN3S3\text{Chemical Structure }C_{16}H_{12}ClN_{3}S_{3}

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, leading to cell lysis and death .
  • Antifungal Properties : Similar to its antibacterial effects, this compound has demonstrated efficacy against fungal pathogens. This activity is crucial for developing new antifungal agents .
  • Antitumor Activity : Recent research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have reported IC50 values in the micromolar range against various cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Cell Wall Synthesis Inhibition : The compound interferes with the synthesis of peptidoglycan in bacterial cell walls.
  • DNA Binding : It has been observed that the compound can bind to DNA, particularly in the minor groove, which may disrupt normal cellular processes such as replication and transcription .
  • Enzyme Inhibition : The anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Antitumor Activity

A study conducted on lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that this compound exhibited notable cytotoxicity with IC50 values ranging from 0.85 μM to 6.75 μM across different assay formats (both 2D and 3D) .

Cell LineIC50 (μM)Assay Format
A5492.122D
HCC8275.132D
NCI-H3580.852D

This data suggests that the compound is particularly effective against lung cancer cells.

Antibacterial and Antifungal Studies

In antibacterial assays against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) below 20 µg/mL, indicating strong antibacterial activity .

Q & A

Q. Optimization parameters :

  • Temperature : Reflux conditions (~80°C) to enhance reaction rates without decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysts : Use of bases like triethylamine to facilitate amide bond formation .

What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the benzothiazole (δ 7.5–8.5 ppm) and thiazole (δ 6.5–7.2 ppm) moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C16_{16}H10_{10}ClN3_3OS2_2) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimers) .

Table 1 : Key Analytical Data

TechniqueCritical ObservationsReference
1^1H NMRThiazole protons at δ 6.8–7.1 ppm
X-rayCentrosymmetric dimers via N–H···N bonds
HRMSm/z 378.0231 (calculated)

What preliminary biological activities are reported for this compound?

While direct studies are limited, structurally related benzothiazole-thiazole hybrids show:

  • Antimicrobial activity : Inhibition of bacterial growth (MIC 8–32 µg/mL) against S. aureus .
  • Enzyme inhibition : Binding to PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism .
  • Anticancer potential : Apoptosis induction in cancer cell lines (IC50_{50} ~10 µM) via ROS generation .

Advanced Research Questions

How can reaction yields be improved for the thiazole ring formation step?

  • Solvent screening : Test polar solvents (e.g., DMSO) to stabilize transition states .
  • Catalyst optimization : Use Pd/C or CuI for cross-coupling reactions, enhancing regioselectivity .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .

Data contradiction note : While pyridine is commonly used for amide coupling, some studies report side reactions with chlorobenzoyl derivatives. Alternative bases (e.g., DMAP) may suppress byproducts .

How do structural modifications influence biological activity?

Q. Case study :

  • Substitution at the benzamide group : Introducing electron-withdrawing groups (e.g., -NO2_2) increases antimicrobial potency but reduces solubility .
  • Thiazole ring substitution : 4-Methoxyphenyl substitution enhances anticancer activity by 3-fold compared to unsubstituted analogs .

Table 2 : Structure-Activity Relationships (SAR)

ModificationBiological EffectReference
2-Chloro substitutionImproved enzyme inhibition (IC50_{50} ↓)
Benzothiazole fusionEnhanced DNA intercalation

How can contradictory data on enzyme inhibition mechanisms be resolved?

Conflicting reports on PFOR vs. kinase inhibition may arise from:

  • Assay conditions : PFOR assays require anaerobic conditions; oxygen exposure may skew results .
  • Off-target effects : Use of siRNA knockdown or isoform-specific inhibitors to validate target engagement .
  • Molecular docking : Compare binding poses with co-crystal structures (e.g., PDB ID 3F9E) .

Q. Methodological recommendation :

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD_D) to confirm direct target interaction .

What strategies mitigate stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
  • Excipient screening : Add antioxidants (e.g., BHT) to reduce oxidative degradation .
  • Stability-indicating HPLC : Monitor degradation products (e.g., free benzamide) under accelerated conditions (40°C/75% RH) .

How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Use SwissADME to optimize logP (<5) and topological polar surface area (>80 Ų) for blood-brain barrier penetration .
  • Molecular dynamics (MD) simulations : Predict binding stability with targets (e.g., RMSD <2 Å over 100 ns) .

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